Ebvaciclib

Catalog No.
S539220
CAS No.
2185857-97-8
M.F
C20H27F2N5O4S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ebvaciclib

CAS Number

2185857-97-8

Product Name

Ebvaciclib

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C20H27F2N5O4S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06873600; PF 06873600; PF06873600;

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

The exact mass of the compound Ebvaciclib is 471.1752 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ebvaciclib (CAS: 2185857-97-8), also designated as PF-06873600, is a highly potent, orally bioavailable small molecule inhibitor uniquely engineered to target cyclin-dependent kinases 2, 4, and 6. Originally developed to overcome acquired resistance in oncology models driven by Cyclin E1 overexpression, it represents a deliberate structural evolution from first-generation CDK4/6 inhibitors [1]. By replacing the hinge-interacting piperazine-pyridine group found in legacy compounds and incorporating a tertiary alcohol alongside a difluoromethyl group, Ebvaciclib achieves sub-nanomolar affinity for CDK2 while optimizing metabolic stability. For laboratory procurement and formulation, it is supplied as a solid that is highly soluble in DMSO (up to 150 mg/mL with sonication) but insoluble in water, making it highly compatible with standard in vitro cell cycle assays and complex in vivo pharmacokinetic dosing vehicles.

Substituting Ebvaciclib with standard CDK4/6 inhibitors, such as palbociclib or abemaciclib, fundamentally fails in models of acquired resistance because these legacy compounds lack activity against CDK2, the primary bypass kinase activated via Cyclin E amplification[1]. Conversely, attempting to achieve CDK2 blockade by utilizing older pan-CDK inhibitors, like flavopiridol or dinaciclib, introduces severe confounding variables. These broad-spectrum agents potently inhibit CDK9, leading to global transcriptional suppression and off-target cytotoxicity that masks specific G1/S phase cell-cycle arrest phenotypes[2]. Furthermore, substituting with earlier preclinical CDK2/4/6 tool compounds often results in rapid human liver microsome (HLM) clearance, rendering them unviable for sustained in vivo dosing. Procurement of the exact Ebvaciclib structure is therefore mandatory for researchers requiring a clean, metabolically stable, and dual-node (CDK2 + CDK4/6) cell cycle intervention.

Expanded Kinase Coverage: Overcoming Palbociclib Resistance

Ebvaciclib was explicitly engineered to inhibit CDK2 in addition to CDK4 and CDK6. While palbociclib is highly specific to CDK4/6, it shows no meaningful activity against CDK2. In cell-free biochemical assays, Ebvaciclib demonstrates Ki values of 0.1 nM for CDK2, 1.2 nM for CDK4, and 0.1 nM for CDK6 [1]. In contrast, palbociclib yields IC50 values of 11 nM and 16 nM for CDK4 and CDK6, respectively, but fails to inhibit CDK2. This expanded profile allows Ebvaciclib to suppress retinoblastoma protein (RB1) phosphorylation even in cell lines with Cyclin E1 amplification, a state where palbociclib is rendered ineffective.

Evidence DimensionCDK2 Inhibition (Ki / IC50)
Target Compound DataEbvaciclib: Ki = 0.1 nM
Comparator Or BaselinePalbociclib: Inactive against CDK2
Quantified DifferenceSub-nanomolar CDK2 affinity vs. complete lack of activity
ConditionsCell-free kinase biochemical assays

Procuring Ebvaciclib is essential for laboratories modeling resistance pathways where CDK2 acts as the bypass mechanism for CDK4/6 blockade.

Transcriptional Sparing: Selectivity Against CDK9

A major historical barrier in CDK inhibitor procurement has been off-target CDK9 inhibition, which causes global transcriptional arrest and high cellular toxicity. Ebvaciclib maintains a highly favorable selectivity window, exhibiting a Ki of 19.6 nM for CDK9 compared to 0.1 nM for CDK2 [1]. Broad-spectrum alternatives like dinaciclib typically inhibit CDK9 in the 1–5 nM range, effectively shutting down RNA polymerase II . By sparing CDK9 at relevant therapeutic doses, Ebvaciclib provides a much cleaner pharmacological profile for studying specific cell cycle dynamics.

Evidence DimensionCDK9 Inhibition (Ki / IC50)
Target Compound DataEbvaciclib: Ki = 19.6 nM
Comparator Or BaselineDinaciclib: IC50 = 4 nM
Quantified Difference~200-fold selectivity window for CDK2 over CDK9 vs. pan-inhibition
ConditionsKinase selectivity profiling panels

Ensures that observed apoptotic or cell-cycle arrest phenotypes are driven by CDK2/4/6 inhibition rather than non-specific transcriptional toxicity.

Metabolic Stability: Optimized Human Liver Microsome (HLM) Clearance

During the lead optimization of the Ebvaciclib scaffold, earlier analogs utilizing a 6-methyl substituent on the pyrimidine core suffered from significantly increased human liver microsome (HLM) clearance due to cytochrome P450-mediated oxidation [1]. To resolve this critical processability flaw, Ebvaciclib incorporates a difluoromethyl group at the 5-position. This precise structural modification maintains favorable CDK1 selectivity while dramatically reducing intrinsic clearance [1]. For researchers transitioning from in vitro assays to in vivo xenograft models, this optimized metabolic stability ensures sufficient systemic exposure and reliable dosing intervals.

Evidence DimensionMetabolic Stability (HLM Clearance)
Target Compound DataEbvaciclib (difluoromethyl analog): Optimized, low clearance
Comparator Or BaselinePrecursor 6-methyl derivative: High P450-mediated clearance
Quantified DifferencePrevention of rapid oxidative metabolism via structural fluorination
ConditionsHuman Liver Microsome (HLM) stability assays

Guarantees reliable in vivo pharmacokinetic performance, making it the required choice for animal efficacy studies over earlier unoptimized tool compounds.

Precursor Suitability: Structural Optimization for PROTAC Design

The structural design of Ebvaciclib includes a tertiary alcohol and the removal of strong hydrogen bond acceptors present in older pyrido-pyrimidinone cores. This specific modification was engineered to improve aqueous solubility and reduce intrinsic clearance [1]. Because of these optimized physicochemical properties and well-defined solvent-exposed vectors, Ebvaciclib is highly favored as a target-binding warhead in the synthesis of heterobifunctional degraders (PROTACs). When compared to highly lipophilic legacy CDK inhibitors, Ebvaciclib provides synthetic chemists with a more tractable starting material for generating orally bioavailable degrader molecules [1].

Evidence DimensionPhysicochemical Tractability for Degrader Synthesis
Target Compound DataEbvaciclib: Tertiary alcohol incorporation, improved solubility
Comparator Or BaselineLegacy pyrido-pyrimidinone cores: Strong HBA, poor solubility
Quantified DifferenceEnhanced three-dimensionality and solubility profile
ConditionsLigand design for PROTAC synthesis

Provides synthetic chemistry teams with an optimized, highly soluble precursor warhead for developing next-generation targeted protein degraders.

In Vivo Modeling of CDK4/6-Resistant Malignancies

Due to its optimized HLM clearance and potent CDK2 activity, Ebvaciclib is the preferred agent for dosing in xenograft models of HR+/HER2- breast cancer or ovarian cancer where Cyclin E1 amplification drives resistance to palbociclib[1].

Mechanistic Profiling of G1/S Phase Transition

Leveraging its CDK9-sparing selectivity, Ebvaciclib is ideal for flow cytometry and cell cycle analysis where researchers need to isolate the effects of CDK2/4/6 blockade without inducing the global transcriptional shutdown seen with pan-CDK inhibitors [2].

Warhead Selection for Heterobifunctional Degraders (PROTACs)

The well-characterized solvent-exposed regions and tertiary alcohol of Ebvaciclib make it an excellent, highly soluble starting ligand for synthetic chemists developing novel CDK2/4/6-targeting PROTACs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

471.17518186 Da

Monoisotopic Mass

471.17518186 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B512HJD65

Dates

Last modified: 08-15-2023

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